molecular formula C15H19ClO2S B2740616 [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287334-51-2

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2740616
CAS RN: 2287334-51-2
M. Wt: 298.83
InChI Key: KZOOPBHHJZJXSC-UHFFFAOYSA-N
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Description

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as TMTM, is a chemical compound that has been widely used in scientific research. TMTM is a sulfonyl chloride derivative of a bicyclic ketone compound that has been shown to have a wide range of biological and chemical properties.

Mechanism Of Action

The mechanism of action of [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is thought to involve the formation of a covalent bond between the sulfonyl chloride group and the target enzyme or molecule. This covalent bond results in the inhibition of the enzyme or molecule, leading to a variety of biological and chemical effects.
Biochemical and Physiological Effects
[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can inhibit the activity of a variety of enzymes, including proteases and kinases. Additionally, [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a variety of diseases.

Advantages And Limitations For Lab Experiments

One advantage of using [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in lab experiments is its potent inhibitory effects on enzymes and molecules, making it a valuable tool in drug discovery research. Additionally, [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. One potential area of research is the development of [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride-based therapeutics for the treatment of diseases such as cancer and inflammation. Additionally, [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride could be used as a tool for the study of enzyme and protein function, as well as for the development of new chemical reactions and synthetic methods.

Synthesis Methods

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be synthesized using a variety of methods. One common method involves the reaction of the bicyclic ketone compound with methanesulfonyl chloride in the presence of a Lewis acid catalyst. This reaction results in the formation of [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride as a white crystalline solid.

Scientific Research Applications

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been used in a wide range of scientific research applications, including drug discovery, chemical synthesis, and materials science. [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to have potent inhibitory effects on a variety of enzymes, including proteases and kinases, making it a valuable tool in drug discovery research. Additionally, [3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO2S/c1-10-4-12(3)13(5-11(10)2)15-6-14(7-15,8-15)9-19(16,17)18/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOOPBHHJZJXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C23CC(C2)(C3)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

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